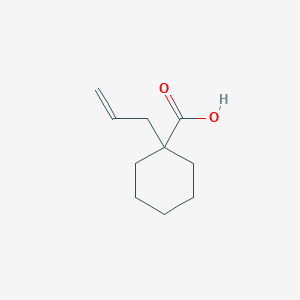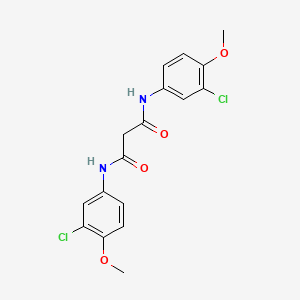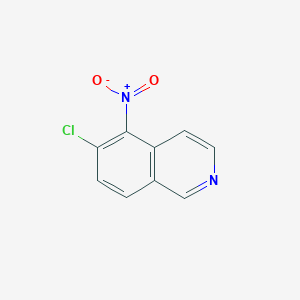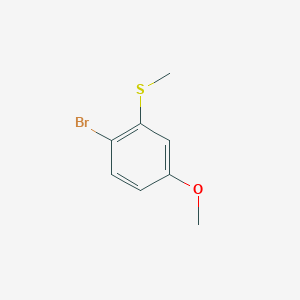
2,2-Dimethyl-4,6-dioxo-1,3-dioxane-5-carbaldehyde
Übersicht
Beschreibung
2,2-Dimethyl-4,6-dioxo-1,3-dioxane-5-carbaldehyde is an organic compound with the molecular formula C7H8O5 It is known for its unique structure, which includes a dioxane ring with two ketone groups and an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-4,6-dioxo-1,3-dioxane-5-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of malonic acid derivatives with formaldehyde under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: Malonic acid derivatives and formaldehyde.
Reaction Conditions: Acidic medium, typically using sulfuric acid or hydrochloric acid.
Procedure: The malonic acid derivative reacts with formaldehyde to form the dioxane ring, followed by oxidation to introduce the aldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production. The process may include:
Catalysts: Acidic catalysts such as sulfuric acid.
Temperature and Pressure: Controlled to maintain optimal reaction rates.
Purification: Techniques such as distillation or recrystallization to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-4,6-dioxo-1,3-dioxane-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ketone groups can undergo nucleophilic substitution reactions with reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed
Oxidation: 2,2-Dimethyl-4,6-dioxo-1,3-dioxane-5-carboxylic acid.
Reduction: 2,2-Dimethyl-4,6-dioxo-1,3-dioxane-5-methanol.
Substitution: Various substituted dioxane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-4,6-dioxo-1,3-dioxane-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-4,6-dioxo-1,3-dioxane-5-carbaldehyde involves its reactive functional groups. The aldehyde group can form Schiff bases with amines, while the ketone groups can participate in various nucleophilic addition reactions. These interactions make it a versatile compound in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-4,6-dioxo-1,3-dioxane-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2,2-Dimethyl-4,6-dioxo-1,3-dioxane-5-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
5,5-Dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane: Contains bromine atoms, making it more reactive in certain substitution reactions.
Uniqueness
2,2-Dimethyl-4,6-dioxo-1,3-dioxane-5-carbaldehyde is unique due to its combination of an aldehyde group with two ketone groups within a dioxane ring. This structure provides a balance of reactivity and stability, making it valuable in various chemical transformations.
Eigenschaften
IUPAC Name |
2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5/c1-7(2)11-5(9)4(3-8)6(10)12-7/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKXHDRBTGHHLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30523035 | |
| Record name | 2,2-Dimethyl-4,6-dioxo-1,3-dioxane-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30523035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72793-38-5 | |
| Record name | 2,2-Dimethyl-4,6-dioxo-1,3-dioxane-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30523035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-chloro-1-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B3386308.png)




![7,8-dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline](/img/structure/B3386343.png)




